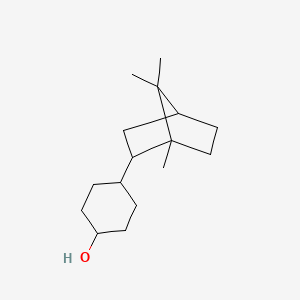
4-((1R,2R,4R)-Born-2-yl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1R,2R,4R)-Born-2-yl)cyclohexanol is a useful research compound. Its molecular formula is C16H28O and its molecular weight is 236.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
4-((1R,2R,4R)-Born-2-yl)cyclohexanol has several applications across different scientific domains:
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the creation of complex molecules through various synthetic pathways. For instance, it can be utilized in the synthesis of chiral intermediates and natural products.
Pharmaceutical Development
The compound's structural characteristics make it a candidate for drug design and development. Its potential as an active pharmaceutical ingredient (API) is being explored due to its bioactive properties. Research has indicated that derivatives of this compound may exhibit antimicrobial and anti-inflammatory activities.
Material Science
In material science, this compound can be used in the formulation of polymers and resins. Its ability to influence the mechanical properties and thermal stability of materials makes it valuable in creating high-performance composites.
Flavor and Fragrance Industry
Due to its pleasant odor profile, this compound is also investigated for applications in the flavor and fragrance industry. It can be incorporated into formulations to enhance aroma profiles in consumer products.
Case Study 1: Synthesis of Chiral Alcohols
A study demonstrated the use of this compound as a chiral auxiliary in the synthesis of various chiral alcohols. The research highlighted its effectiveness in asymmetric synthesis processes, leading to high enantiomeric excesses.
Case Study 2: Antimicrobial Activity
Research conducted on derivatives of this compound showed promising antimicrobial activity against several bacterial strains. The findings suggest that modifications to the cyclohexanol structure could enhance its efficacy as an antimicrobial agent.
Análisis De Reacciones Químicas
Structural Features and Functional Group Reactivity
The compound contains a secondary alcohol (cyclohexanol) and a rigid bornyl group (1,7,7-trimethylbicyclo[2.2.1]hept-2-yl). Key reactivity considerations include:
-
Hydroxyl Group : The cyclohexanol moiety may undergo typical alcohol reactions (e.g., esterification, oxidation, or nucleophilic substitution), though steric hindrance from the bornyl group could modulate reactivity.
-
Bornyl Substituent : The bicyclic framework may influence stereoselectivity in catalytic transformations or participate in ring-opening/functionalization under specific conditions.
Pd-Catalyzed Allylic Substitutions
Pd-catalyzed allylic alkylation/amination reactions with cyclohexenyl substrates (e.g., cyclohexenyl acetates) often achieve high enantioselectivities (up to 99% ee) using chiral ligands like L9 or L11 . While 4-bornylcyclohexanol itself is not directly reported in such reactions, its allylic derivatives (if synthesized) could undergo similar transformations.
Steric Effects in Catalysis
Bulky ligands like L24 (β-1,2-d-glucodiamine-based) enable desymmetrization of meso-cyclopentene derivatives via intramolecular allylic substitution . The bornyl group’s steric bulk in 4-bornylcyclohexanol might similarly guide regioselectivity in catalytic processes.
Oxidation Pathways
The secondary alcohol could be oxidized to a ketone (e.g., using Jones reagent or Ru catalysts), though competing side reactions (e.g., epimerization) might occur due to steric constraints.
Esterification and Etherification
Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride) could yield bornylcyclohexyl esters. Etherification with alkyl halides may require strong bases (e.g., NaH), but steric hindrance might limit efficiency.
Stereochemical Considerations
The (1R,2R,4R)-bornyl group imposes a fixed stereochemical environment, potentially directing asymmetric synthesis. For example:
-
Chiral Resolution : Kinetic resolution using Pd/(R,R)-DACH catalysts (as in Scheme 28 of Ref ) might separate enantiomers of bornylcyclohexanol derivatives.
-
Hydrogen Bonding : The hydroxyl group could act as a hydrogen-bond donor in enantioselective catalysis, similar to ligands L10 –L12 .
Data Limitations and Research Gaps
No direct experimental data on this compound’s reactions were found in the provided sources . Key gaps include:
-
Kinetic/thermodynamic studies of its alcohol derivatives.
-
Applications in natural product synthesis or medicinal chemistry.
Hypothetical Reaction Table
Propiedades
Número CAS |
66072-32-0 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-15(2)12-8-9-16(15,3)14(10-12)11-4-6-13(17)7-5-11/h11-14,17H,4-10H2,1-3H3 |
Clave InChI |
LFHQKYSBKVWWOS-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)C3CCC(CC3)O)C)C |
SMILES canónico |
CC1(C2CCC1(C(C2)C3CCC(CC3)O)C)C |
Key on ui other cas no. |
66072-32-0 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















